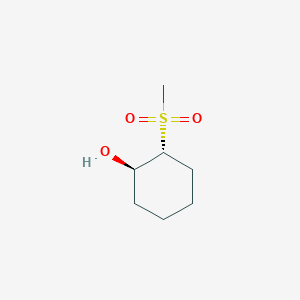![molecular formula C23H27N3O2 B2532315 N-(3,5-diméthylphényl)-5-éthyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-36-7](/img/structure/B2532315.png)
N-(3,5-diméthylphényl)-5-éthyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline se sont révélés prometteurs comme agents anticancéreux potentiels. Les chercheurs ont synthétisé divers analogues et évalué leur efficacité contre les lignées cellulaires cancéreuses. Par exemple, la (Z)-3-(2-phénylquinazolin-4-yl)-1H-benzo[b][1,4]diazépin-2(5H)-one et la (E)-4-(méthylthio)-3-(2-phénylquinazolin-4-yl)-1H-benzo[b][1,4]diazépin-2(5H)-one ont montré une activité puissante contre Staphylococcus aureus et Escherichia coli . De plus, certains dérivés de la quinazoline agissent comme inhibiteurs doubles irréversibles d'EGFR/HER2, ce qui en fait des candidats intéressants pour la thérapie anticancéreuse .
Potentiel antiviral
Bien que la recherche sur l'activité antivirale des dérivés de la quinazoline soit en cours, certaines études suggèrent que ces composés pourraient inhiber la réplication virale. Leur mode d'action pourrait impliquer une interférence avec les enzymes virales ou les mécanismes d'entrée.
En résumé, le « N-(3,5-diméthylphényl)-5-éthyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide » est prometteur dans divers domaines, de la thérapie anticancéreuse aux applications antimicrobiennes. Sa structure chimique unique en fait un sujet intéressant pour des recherches et des développements de médicaments supplémentaires. 🌟
Mécanisme D'action
Target of Action
Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation, reduction of cell surface hydrophobicity, and decrease in exopolysaccharide production . These effects disrupt the normal life cycle of Pseudomonas aeruginosa, making the compound a promising candidate for discovering new anti-biofilm and quorum quenching agents .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-12-15(2)11-16(3)13-18)8-9-19(20)23(28)26-10-6-5-7-21(25)26/h8-9,11-14,21H,4-7,10H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRXVBTNGNVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3,5-dimethylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
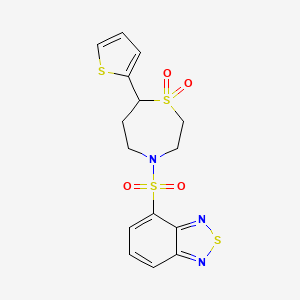
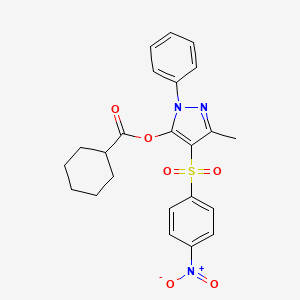
![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)
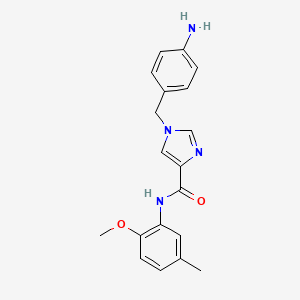
![4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B2532240.png)
![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)
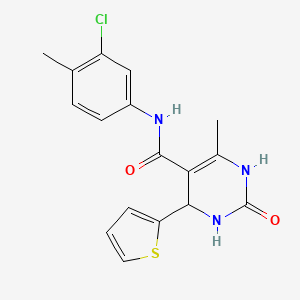
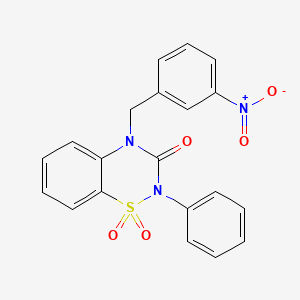
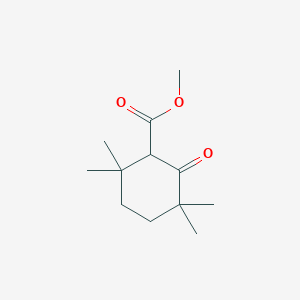
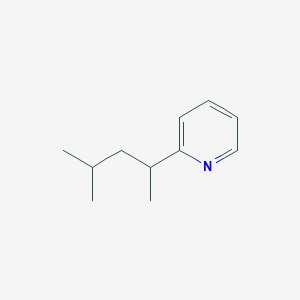
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)
![N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2532252.png)
